N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
The compound is structurally similar to 3-acetamidophenol , which is known to have analgesic and antipyretic effects .
Mode of Action
Based on its structural similarity to 3-acetamidophenol , it may interact with its targets in a similar manner.
Biochemical Pathways
Compounds similar to it, such as acetaminophen, are known to affect various biochemical pathways, including those involved in pain and fever regulation .
Pharmacokinetics
Similar compounds like acetaminophen are well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Structurally similar compounds like acetaminophen are known to reduce pain and fever .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry process for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxid
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPCZAKIGHILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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